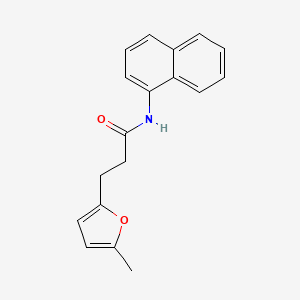

3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide

Description

3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 5-methylfuran-2-yl group at the 3-position and a naphthalen-1-yl group on the amide nitrogen. Its molecular formula is C₁₇H₂₁NO₃, with a molecular weight of 287.35 g/mol . The naphthalene moiety is a polyaromatic hydrocarbon, while the 5-methylfuran substituent introduces heterocyclic character.

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)-N-naphthalen-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-9-10-15(21-13)11-12-18(20)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-10H,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRVYGFKZFSPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal–Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.

Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

Attachment of the Naphthalene Moiety: The naphthalene moiety can be attached through a nucleophilic substitution reaction, where a naphthalene derivative reacts with a suitable leaving group.

Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The amide group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Propanamide Derivatives

Key Observations :

- Naphthalene Derivatives: Compounds with naphthalenyl groups (e.g., entries 1, 2, 3, 4) are typically lipophilic, favoring membrane permeability.

- Heterocyclic Substituents : The 5-methylfuran in the target compound and the pyridine in entry 5 introduce electron-rich regions, which may influence redox properties or enzyme interactions .

- Amide Modifications : Direct N-aryl linkages (entry 1) vs. alkylated amides (entries 2–4) affect conformational flexibility and hydrogen-bonding capacity.

Insights :

- Antioxidant Activity: The 5-methylfuran group may enhance radical scavenging, as seen in furan-containing hydrazides (e.g., 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide with IC₅₀ ~30 µM) .

- Anticancer Potential: Chlorophenyl and naphthalene derivatives (e.g., entry 4 in Table 1) show cytotoxicity against cancer cell lines, suggesting the target compound could be explored in similar assays .

Biological Activity

3-(5-Methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide is an organic compound notable for its unique structure, which combines a furan ring with a naphthalene moiety. This structural combination is believed to contribute to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented with the following molecular formula:

| Element | Count |

|---|---|

| Carbon (C) | 18 |

| Hydrogen (H) | 17 |

| Nitrogen (N) | 1 |

| Oxygen (O) | 2 |

The mechanism of action for this compound involves interaction with specific molecular targets and pathways. Research indicates that it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets can vary depending on the context of use.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are attributed to its ability to induce apoptosis and inhibit cell proliferation.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Findings :

- In vitro studies indicated a dose-dependent inhibition of cell viability.

- Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

-

Pathogens Tested :

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

-

Results :

- The compound exhibited inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL.

- It also demonstrated antifungal activity with a minimum inhibitory concentration (MIC) of 25 µg/mL against C. albicans.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study 1: Breast Cancer Treatment

- A study involving MCF-7 cells treated with varying concentrations of the compound showed a significant reduction in cell viability after 48 hours.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

-

Case Study 2: Antimicrobial Efficacy

- In a clinical setting, the compound was tested against clinical isolates of S. aureus, showing effective inhibition in both planktonic and biofilm states.

- This suggests potential for use in treating infections resistant to conventional antibiotics.

Q & A

Q. What are the standard synthetic routes for 3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling 5-methylfuran-2-carboxylic acid derivatives with naphthalen-1-amine via a propanamide linker. A general protocol includes:

- Step 1 : Activate the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) to form an acyl chloride or active ester.

- Step 2 : React with propanediamine or a propylamine intermediate under anhydrous conditions (DMF or THF) with a base (K₂CO₃ or Et₃N) .

- Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and adjust stoichiometry (1.2–1.5 equivalents of acylating agent). Purify via column chromatography (silica gel, gradient elution) .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm furan and naphthalene protons (e.g., aromatic protons at δ 6.5–8.5 ppm) and amide linkage (N–H at δ ~7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~334.17 for C₁₈H₁₇NO₂) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the alkylation or acylation steps in the synthesis of this compound?

- Methodological Answer : Regioselectivity in naphthalene substitution can be controlled using:

- Directing Groups : Introduce a temporary substituent (e.g., –NO₂) at the 1-position of naphthalene to direct electrophilic substitution, followed by reduction .

- Metal Catalysis : Utilize Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to selectively functionalize the naphthalene ring .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide synthetic design .

Q. What strategies are effective in resolving contradictions between in vitro receptor binding data and in vivo pharmacological activity for this propanamide derivative?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolism, bioavailability). Address via:

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolites (LC-MS/MS). Modify the structure (e.g., fluorinate methyl groups) to block oxidative sites .

- Receptor Off-Target Profiling : Screen against a panel of GPCRs (e.g., opioid, serotonin receptors) using radioligand binding assays (⁵⁶⁶⁴ reference compounds in ).

- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentration (measured via LC-MS) with efficacy in animal models (e.g., thermal hyperalgesia assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.